Einecs 271-862-5
Description
Nomenclature and Classification Challenges in Complex Organic Compound Systems
The nomenclature of complex organic molecules like the one associated with EINECS 271-862-5 can be unwieldy and challenging to parse for non-experts. The IUPAC name reveals a multi-component nature, indicating a salt formation between a complex benzoxazole (B165842) derivative and sodium 3-chloro-2-hydroxypropane-1-sulfonate. This complexity in naming reflects the intricate structure and potential for varied interactions at a molecular level.
Classification of such compounds also presents difficulties. While the benzoxazole core is a clear identifying feature, the extensive substitution with various functional groups (a chlorophenyl ethenyl group, a fluoro group, and an ethanol (B145695) group) and its formulation as a salt mean it can be categorized in multiple ways. This has implications for database searching, regulatory categorization, and the design of new synthetic pathways. The classification challenges are a direct consequence of the molecule's "information density," a concept that relates to the amount of structural information packed into a given molecular volume.
Historical Perspectives on the Synthesis and Application of Related Compound Classes
The history of benzoxazole derivatives is rich and dates back to early explorations of heterocyclic chemistry. Benzoxazoles are bicyclic compounds consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. The initial synthesis of the parent compound and its simpler derivatives laid the groundwork for the development of more complex structures.
Historically, the synthesis of 2-substituted benzoxazoles has been a primary focus. sioc-journal.cn One of the classical methods involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. ajchem-a.com Over the years, a variety of synthetic methods have been developed to improve yields, reduce reaction times, and introduce a wide range of substituents onto the benzoxazole scaffold. These methods include the use of various catalysts and, more recently, the application of green chemistry principles such as microwave irradiation and the use of environmentally benign solvents. sioc-journal.cnmdpi.com
The applications of benzoxazole derivatives have evolved significantly over time. Initially, some were explored for their properties as dyes and optical brighteners in the textile industry due to their fluorescent characteristics. chemistryjournal.net However, their most significant impact has been in the field of medicinal chemistry. The benzoxazole nucleus is now recognized as a "privileged scaffold" due to its presence in a wide range of biologically active compounds. chemistryjournal.netjrespharm.com
Current Research Landscape and Emerging Academic Interests
Current research on benzoxazole derivatives is vibrant and highly interdisciplinary, with a strong emphasis on their therapeutic potential. chemistryjournal.net Scientists are actively exploring their utility as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ajchem-a.comjrespharm.comsemanticscholar.orgnih.gov The planar nature of the benzoxazole ring system allows it to intercalate with DNA or fit into the active sites of enzymes, making it a versatile pharmacophore. jrespharm.com
Recent studies have focused on the synthesis of novel 2-substituted and 2,5-disubstituted benzoxazoles to investigate their structure-activity relationships (SAR). mdpi.com For instance, research has shown that the introduction of specific substituents at the 2- and 5-positions of the benzoxazole ring can significantly enhance the biological activity of the resulting compounds. mdpi.com The development of efficient and sustainable synthetic methodologies, such as one-pot multicomponent reactions and the use of heterogeneous catalysts, is also a major area of academic interest. ajchem-a.comrsc.org These advanced synthetic strategies facilitate the creation of diverse libraries of benzoxazole derivatives for high-throughput screening and drug discovery programs.
| Research Area | Key Findings and Approaches | Example Compound Classes |
|---|---|---|
| Anticancer Agents | Design of derivatives targeting specific enzymes or cellular pathways involved in cancer progression. jrespharm.com | Benzoxazole-based hydrazones, 2-arylbenzoxazoles |
| Antimicrobial Agents | Synthesis of compounds with broad-spectrum activity against resistant bacterial and fungal strains. semanticscholar.org | 2-substituted benzoxazole sulphonamides |
| Anti-inflammatory Agents | Development of selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov | 2-substituted benzoxazole derivatives |
| Green Synthesis | Use of microwave-assisted synthesis, ultrasound, and mechanochemistry to create benzoxazoles with high yields and minimal waste. mdpi.com | 2-(3,4-disubstituted phenyl)benzoxazoles |
Theoretical Frameworks Guiding Research on Complex Synthetic Molecules
The synthesis and study of complex molecules like the one represented by this compound are guided by several theoretical frameworks. These frameworks not only help in understanding the properties and reactivity of these molecules but also in designing efficient synthetic routes.
One of the fundamental theoretical tools is molecular orbital theory , which provides insights into the electronic structure and reactivity of molecules. For heterocyclic compounds like benzoxazoles, understanding the distribution of electron density is crucial for predicting their behavior in chemical reactions.
Computational chemistry and molecular modeling have become indispensable in the study of complex organic compounds. ijnrd.org These methods allow researchers to simulate molecular structures, predict their properties, and model their interactions with biological targets. This in-silico approach can significantly accelerate the drug discovery process by identifying promising lead compounds before they are synthesized in the lab.
Furthermore, the principles of retrosynthetic analysis guide the design of synthetic pathways for complex molecules. This strategy involves deconstructing the target molecule into simpler, commercially available starting materials, which helps in planning a logical and efficient synthesis. For complex heterocyclic systems, this often involves the strategic use of well-established reactions for ring formation and subsequent functionalization. The development of new synthetic reactions, such as those involving C-H activation, is also expanding the toolbox available to chemists for the construction of complex molecules.
Properties
CAS No. |
68610-38-8 |
|---|---|
Molecular Formula |
C25H48ClN2NaO5S |
Molecular Weight |
547.2 g/mol |
IUPAC Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-[2-[(E)-heptadec-2-en-8-yl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C22H42N2O.C3H7ClO4S.Na/c1-3-5-7-9-10-12-14-16-21(15-13-11-8-6-4-2)22-23-17-18-24(22)19-20-25;4-1-3(5)2-9(6,7)8;/h4,6,21,25H,3,5,7-20H2,1-2H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1/b6-4+;; |
InChI Key |
ZJXTVVFFLGRUEZ-SLNOCBGISA-M |
Isomeric SMILES |
CCCCCCCCCC(CCCC/C=C/C)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCC(CCCCC=CC)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Derivatization and Structural Modification
The chemical scaffold of 2-Butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is a versatile platform for the synthesis of a wide array of functionalized analogues. The presence of a reactive aldehyde group and a substitutable chlorine atom allows for extensive structural modifications, leading to the development of novel compounds with tailored biological activities.
Synthesis of Functionalized Analogues
The derivatization of 2-Butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde and its N-unsubstituted precursor is a common strategy to generate libraries of new chemical entities. Key synthetic transformations include condensations, cyclizations, and N-alkylation reactions.
Chalcones and Pyrazoles: Condensation of 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde with various aryl and heteroaryl methyl ketones in the presence of 10% aqueous sodium hydroxide (B78521) in methanol (B129727) yields the corresponding chalcones. These chalcones can be further reacted with hydrazine (B178648) hydrate (B1144303) in acetic acid to produce substituted pyrazole (B372694) analogues. nih.gov
Chromone (B188151) Derivatives: Novel chromone derivatives are synthesized through the condensation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with substituted o-hydroxy acetophenones. This reaction, often carried out in the presence of 40% potassium hydroxide in a green solvent medium like PEG-400, produces chalcones which then undergo oxidative cyclization with a catalytic amount of iodine in DMSO to form the final chromone products. researchgate.netresearchgate.net
Pyridine-Carbonitrile Derivatives: A series of 2-butyl-1H-benzo researchgate.netnih.govimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives has been synthesized. The pathway involves the condensation of N-alkylated 2-butyl-4-chloro-1H-imidazole-5-carbaldehydes with 2-cyanomethylbenzimidazole, followed by a self-cyclization reaction catalyzed by piperidine. orientjchem.org
N-Substituted Imidazole (B134444) Derivatives: The nitrogen atom on the imidazole ring provides a site for further modification. A series of N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives has been prepared by reacting the parent compound with various bioactive heteroaralkyl halides in the presence of potassium carbonate in DMF. researchgate.net
Imidazole-Thiazole Hybrids: A synthetic route to create hybrid molecules involves the initial methylation of the imidazole-aldehyde to protect the nitrogen. The resulting 2-butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is then reacted with thiosemicarbazide, followed by cyclization with phenacyl bromides to form a thiazole (B1198619) ring, yielding imidazole-thiazole hybrids. nih.gov
A summary of representative derivatization reactions is presented below:
| Starting Material | Reagents | Product Class | Reference |
| 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde | Aryl/heteroaryl methyl ketones, NaOH | Chalcones | nih.gov |
| Chalcones | Hydrazine hydrate, Acetic acid | Pyrazoles | nih.gov |
| 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | o-hydroxy acetophenones, KOH, I2/DMSO | Chromones | researchgate.net |
| N-alkyl 2-butyl-4-chloro-1H-imidazole-5-carbaldehydes | 2-cyanomethylbenzimidazole, Piperidine | Pyridine-carbonitriles | orientjchem.org |
| 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | Heteroaralkyl halides, K2CO3 | N-substituted imidazoles | researchgate.net |
| 2-butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde | Thiosemicarbazide, Phenacyl bromides | Imidazole-thiazole hybrids | nih.gov |
Exploration of Structure-Function Relationships in Synthetic Design
The synthesis of analogues is driven by the need to understand and optimize their biological activity. By systematically altering the structure of the parent compound, researchers can probe the structure-function relationships (SFR) that govern the molecule's interaction with biological targets.
Angiotensin Converting Enzyme (ACE) Inhibition: A study involving 36 novel chalcone (B49325) and pyrazole analogues derived from 2-butyl-4-chloro-1-methylimidazole showed that the chalcone derivatives possessed better ACE inhibitory activity than their pyrazole counterparts. nih.gov Specific substitutions on the aryl ring of the chalcone moiety were found to be critical for activity. For instance, analogues with a 5-chlorothiophen-2-yl, 1H-pyrrol-2-yl, or dibenzo[b,d]thiophen-2-yl group exhibited the most potent ACE inhibition. nih.gov
| Chalcone Analogue Substitution | IC50 (μM) for ACE Inhibition | Reference |
| (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(5-chlorothiophen-2-yl)prop-2-enone | 3.60 | nih.gov |
| (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone | 2.24 | nih.gov |
| (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(dibenzo[b,d]thiophen-2-yl)prop-2-enone | 2.68 | nih.gov |
Anticancer Activity: The anticancer potential of various derivatives has been explored. Benzo researchgate.netnih.govimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives were screened for activity against the MCF-7 breast cancer cell line. orientjchem.org The results indicated that specific substitutions significantly influenced the anti-proliferative activity, with compounds 3b , 3a , and 4b showing IC50 values of 26.59 µM, 27.98 µM, and 36.95 µM, respectively. orientjchem.org Similarly, N-substituted derivatives were found to inhibit the proliferation of Ehrlich Ascites tumor cells in vivo, with a pyrrolidine (B122466) substituted analogue identified as a particularly potent anti-tumor compound. researchgate.net
Calcium Channel Antagonism: In a different series of analogues, the imidazole moiety was incorporated into dihydropyridine (B1217469) structures, which are known calcium channel blockers. Evaluation of these compounds showed that increasing the length of the C3 and C5 ester substituent chains led to increased antagonist activity on guinea-pig ileal longitudinal smooth muscle. researchgate.net
Reaction Mechanism Elucidation
Understanding the mechanisms of the reactions used to synthesize and derivatize 2-Butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is essential for optimizing reaction conditions and improving yields.
Kinetic Studies of Compound Formation
Detailed kinetic studies specifically on the formation of 2-Butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde are not extensively reported in the searched literature. However, kinetic studies on related imidazole reactions provide mechanistic insights. For example, the oxidative conversion of various 2-substituted imidazoles to imidazolones by chloramine-B in an acidic medium was found to follow identical kinetics for all substrates. acs.org The reaction showed a first-order dependence on the concentration of the oxidant [CAB] and a fractional-order dependence on both the [imidazole] concentration and [H+]. acs.org Such studies help in understanding the rate-determining steps and the role of different species in the reaction pathway.
Computational Modeling of Reaction Intermediates
Computational modeling is a powerful tool for investigating reaction mechanisms and structure-function relationships. While specific computational studies on the reaction intermediates of the title compound's synthesis were not found in the provided search results, molecular docking studies on its derivatives are available.
Molecular docking has been employed to understand the binding interactions of imidazole analogues with their biological targets. For instance, imidazole derivatives were docked into the active site of the 14α-demethylase enzyme. researchgate.net These computational models help to visualize and quantify the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues, Heme cofactor, and water molecules, thereby explaining the basis of their biological activity. researchgate.net Similarly, the probable mechanism for the formation of the thiazole ring in imidazole-thiazole hybrids involves several intermediates, which can be computationally modeled to understand the energetics and feasibility of the proposed reaction pathway. nih.gov
Advanced Characterization Techniques for Complex Organic Compounds
Spectroscopic Analysis Methodologies
Spectroscopic methods are indispensable for the structural and functional analysis of complex organic compounds like Einecs 271-862-5. These techniques provide detailed information about the molecular framework, the types of atoms and their connectivity, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. For a complex mixture like this compound, NMR can help identify the constituent parts by analyzing the spectra of the reactants and the final product.
The structure of one of the key reactants, 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt (CHPS-Na), has been characterized using NMR. prepchem.comchemwhat.com The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive information about its structure.
NMR Spectroscopic Data for 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt (CHPS-Na)
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹³C | 69.99 | CH(OH) | prepchem.com |
| ¹³C | 56.97 | CH₂SO₃Na | prepchem.com |
| ¹³C | 51.18 | CH₂Cl | prepchem.com |
| ¹H | 4.17 (multiplet) | CH(OH) | prepchem.com |
| ¹H | 3.58 (multiplet) | CH₂Cl | prepchem.com |
| ¹H | 2.95 (multiplet) | CH₂SO₃Na | prepchem.com |
This table presents the NMR peak assignments for one of the reactants, 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt.
For the other reactant, 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol , ¹H and ¹³C NMR are used to confirm the presence of the imidazoline (B1206853) ring and the undecyl chain. Expected signals for the methylene (B1212753) (CH₂) groups of the imidazoline ring typically appear in the range of δ 2.7–3.5 ppm, while the signals for the long undecyl alkyl chain are found between δ 0.8–1.5 ppm.
Analysis of the final product, this compound, would involve comparing its NMR spectrum to those of the starting materials to confirm the reaction and identify the structures present in the complex mixture.
Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of the components within a complex substance. For amphoteric surfactants like this compound, electrospray ionization (ESI) is a commonly employed technique. google.comechemi.com
In the positive ion mode, molecules like these often form adduct ions such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. echemi.com Due to the nature of surfactants, dimer and trimer clusters can also be observed, even at low concentrations. echemi.com High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight and deduce the elemental formula of the components.
Tandem mass spectrometry (MS/MS) provides greater specificity and structural information, which is vital for identifying target compounds in a complex mixture. google.com For instance, the fragmentation of glycinebetaine-type amphoteric surfactants often yields a characteristic neutral loss, which can be monitored for quantification. google.com
Molecular and Physical Properties of Reactants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|---|
| 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt | 143218-48-8 | C₃H₆ClNaO₄S | 196.59 | scbt.com |
| 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol | 136-99-2 | C₁₆H₃₂N₂O | 268.44 | smolecule.com |
This table summarizes key molecular properties of the reactants involved in the synthesis of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For a complex reaction product, these techniques can confirm the presence of expected functional groups from both the reactants and any new groups formed during the reaction.
For a related compound, 1-(2-hydroxyethyl)-2-(α-ethoxycarbonylethyl-undecyl)-2-imidazoline, the IR spectrum shows a characteristic absorption for the C=N bond of the imidazoline ring at 1605 cm⁻¹. google.com The analysis of similar imidazoline derivatives also confirms the C=N stretching vibration in the region of 1639-1646 cm⁻¹. guidechem.com
Characteristic Infrared (IR) Absorption Bands for Functional Groups in Reactants
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (hydroxyl) | Stretching | 3200-3600 | General IR tables |
| N-H (imidazoline) | Stretching | 3244-3248 | guidechem.com |
| C-H (alkyl) | Stretching | 2850-3000 | nih.gov |
| C=N (imidazoline) | Stretching | 1605-1647 | google.comnih.gov |
| S=O (sulfonate) | Stretching | 1030-1070, 1150-1230 | General IR tables |
| C-N | Stretching | 1009-1239 | guidechem.com |
This table outlines the expected IR absorption frequencies for the key functional groups present in the reactants of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems and chromophores. Imidazoline derivatives are known to exhibit UV absorption. A study on 1-(2-hydroxyethyl)-2-(α-ethoxycarbonylethyl-undecyl)-2-imidazoline reported a maximum absorption (λmax) at 232 nm in an ethanol (B145695) solvent, which is attributed to the imidazoline ring. google.com The analysis of other imidazoline derivatives also shows a maximum absorbance peak at a similar wavelength, corresponding to the C=N chromophore. spectrabase.com This technique can be used to confirm the presence of the imidazoline structure within the complex mixture of this compound.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating the components of a complex mixture, allowing for their individual analysis and quantification.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of surfactants due to its versatility in separating complex mixtures. chemwhat.comsmolecule.com For amphoteric surfactants like this compound, reversed-phase (RP) HPLC is commonly used. sielc.com
The separation can be achieved using columns such as C18 and a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. prepchem.comsielc.com The detection of the separated components can be accomplished using various detectors, including Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD), especially when the analytes lack a strong UV chromophore. smolecule.com
Typical HPLC Parameters for Analysis of Related Surfactants
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase (e.g., C18) | prepchem.comsielc.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., acetic acid, ammonium (B1175870) formate) | sielc.comsielc.com |
| Detection | MS, CAD, ELSD, UV | smolecule.com |
| Flow Rate | 0.2 - 1.0 mL/min | prepchem.comsielc.com |
| Column Temperature | 30 - 40 °C | prepchem.com |
This table provides typical parameters for the HPLC analysis of amphoteric and related surfactants, which would be applicable for the characterization of this compound.
Gas Chromatography (GC) Applications in Volatile Derivatives
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, many stilbene (B7821643) derivatives, particularly those with polar functional groups like hydroxyls, exhibit low volatility and are not directly amenable to GC analysis. To overcome this limitation, they are often converted into more volatile and thermally stable derivatives prior to injection into the GC system.
This derivatization process is a critical sample preparation step. A common strategy involves the esterification of hydroxyl groups to reduce polarity and increase volatility. For instance, synthetic stilbenes such as diethylstilbestrol (B1670540) (DES), dienestrol (B18971), and hexestrol (B1673224) can be reacted with reagents like pentafluorobenzoyl chloride to form stable perfluoro esters. pnas.org These derivatives are highly responsive to electron-capture detectors (ECD), enabling detection at very low concentrations, such as the sub-parts-per-billion (ppb) level. pnas.org Another effective derivatization agent is pentafluorobenzyl bromide (PFBBr), which reacts with phenolic hydroxyl groups to create pentafluorobenzyl ethers, also suitable for sensitive GC-ECD analysis.
The choice of derivatization reagent and reaction conditions is optimized to ensure high reaction yield and the formation of a single, stable derivative for each analyte to allow for accurate and reproducible quantification. The resulting chromatograms allow for the separation of different stilbene derivatives based on their retention times, which are influenced by their volatility and interaction with the GC column's stationary phase.
| Analyte Class | Derivatization Reagent | Purpose | Detection Method |
| Synthetic Stilbenes (e.g., DES, Dienestrol) | Pentafluorobenzoyl chloride | Forms stable perfluoro esters to increase volatility. pnas.org | GC-ECD |
| Estrogenic Stilbenes | Pentafluorobenzyl bromide (PFBBr) | Creates volatile ether derivatives for sensitive analysis. | GC-NCI-MS |
This table summarizes common derivatization strategies for the GC analysis of stilbene derivatives based on findings in the cited literature.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
To achieve higher selectivity and confident identification, GC is often coupled with mass spectrometry (MS). In GC-MS , the gas chromatograph separates the components of a mixture, which are then introduced sequentially into the mass spectrometer. The MS fragments the molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. GC-MS methods have been developed for the determination of residual stilbenes in complex matrices like animal tissues. acs.org By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions characteristic of the target stilbenes, significantly enhancing sensitivity and reducing background noise. acs.org
For stilbene derivatives that are non-volatile or thermally unstable even after derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. This method separates compounds in the liquid phase, eliminating the need for high temperatures. The sample is introduced into a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column (e.g., C8 or C18), which separates the analytes. nih.gov The separated compounds are then ionized, commonly using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer (MS/MS). nih.gov
In MS/MS analysis, a specific precursor ion for the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. LC-MS/MS methods have been successfully developed for the quantification of multiple stilbene residues in challenging matrices like wine and aquaculture finfish, achieving very low limits of detection (LOD). nih.govjuntadeandalucia.es For example, a method for analyzing diethylstilbestrol (DES), dienestrol (DEN), and hexestrol (HEX) in fish tissue reported detection limits at or below 0.21 ng/g. nih.gov
| Analyte | Matrix | Technique | Ionization | Limit of Quantification (LOQ) |
| Diethylstilbestrol (DES) | Finfish Tissue | LC-MS/MS | Negative ESI | 0.18 - 0.65 ng/g nih.govresearchgate.net |
| Dienestrol (DEN) | Finfish Tissue | LC-MS/MS | Negative ESI | 0.18 - 0.65 ng/g nih.govresearchgate.net |
| Hexestrol (HEX) | Finfish Tissue | LC-MS/MS | Negative ESI | 0.18 - 0.65 ng/g nih.govresearchgate.net |
| Various Stilbenes | Wine | UHPLC-MS | ESI | 4 - 28 µg/L (LOD) juntadeandalucia.es |
This table presents examples of LC-MS/MS applications for the analysis of stilbene derivatives, highlighting the technique's sensitivity.
Microscopic and Nanoscopic Characterization
Electron Microscopy for Morphological Analysis of Self-Assemblies
The ability of stilbene derivatives to self-assemble into ordered supramolecular structures is a key area of research, particularly for applications in materials science. Electron microscopy, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is an indispensable tool for visualizing the morphology of these assemblies. acs.org
These techniques provide direct, high-resolution images of the structures formed when stilbene molecules aggregate in solution or on a surface. Researchers have used SEM and TEM to reveal a rich variety of morphologies depending on the specific molecular structure of the stilbene derivative and the assembly conditions (e.g., solvent, concentration). For example, studies on α-cyanostilbene derivatives have shown the formation of well-defined nanospheres and dendrimeric structures. acs.orgresearchgate.net Other stilbene-based molecules have been observed to form extensive three-dimensional fibrillar networks, rod-like structures, or spherical nanoparticles. pnas.orgacs.orgresearchgate.net
The information gained from electron microscopy is crucial for understanding how molecular design influences macroscopic properties. For instance, the transformation of a gel network composed of stilbene derivative fibers into irregular spherical aggregates upon light irradiation could be directly observed with SEM, linking a molecular-level change to a macroscopic structural transition. acs.org
| Stilbene Derivative Type | Observed Morphology | Microscopy Technique |
| α-Cyanostilbene derivatives | Nanospheres, Dendrimeric structures acs.orgresearchgate.net | SEM, TEM |
| Stiff-stilbene-based metallacycles | Spherical nanoparticles (10-80 nm diameter) pnas.org | TEM |
| Bis-cholesterol linked stiff-stilbene | 3D Fibrillar networks acs.org | SEM |
| Benzophenone-diphenylalanine conjugate | Fibrils (average diameter ~23 nm) nih.gov | TEM |
This table summarizes various self-assembled morphologies of stilbene derivatives as characterized by electron microscopy techniques.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful scanning probe technique used to image surfaces at the nanoscale. It generates a three-dimensional topographic map of a surface by scanning a sharp tip attached to a cantilever across the sample. Unlike electron microscopy, AFM can be operated in various environments, including ambient air or liquid, and provides quantitative data on surface features like roughness.
In the context of stilbene derivatives, AFM is particularly valuable for characterizing the surface of thin films. For materials intended for use in organic light-emitting diodes (OLEDs), surface uniformity is critical. A study on a novel anthracene-based bis-stilbene derivative used AFM to assess the quality of vacuum-deposited films. researchgate.net The analysis provided quantitative measurements of the root mean square (RMS) roughness, a key parameter for evaluating film smoothness. It was found that doping the stilbene derivative into a host matrix significantly improved the film quality, reducing the RMS roughness from 1.0 nm for the pure film to 0.49 nm for the doped film. researchgate.net This type of quantitative topographical data is essential for optimizing material processing and device performance.
| Sample | AFM Parameter | Value |
| Pure Film of Anthracene-Bis-Stilbene Derivative | Root Mean Square (RMS) Roughness | 1.0 nm researchgate.net |
| Doped Film of Anthracene-Bis-Stilbene Derivative | Root Mean Square (RMS) Roughness | 0.49 nm researchgate.net |
This table provides an example of quantitative surface topography data obtained by AFM for thin films containing a stilbene derivative.
Environmental Fate and Transport Mechanisms
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes. For Flumetsulam (B1672885), these pathways are not the primary means of dissipation in the environment. regulations.govpublications.gc.ca
Photolysis and Hydrolysis Studies
Research indicates that Flumetsulam is highly resistant to degradation by both sunlight (photolysis) and water (hydrolysis).
Photolysis: Flumetsulam is stable to photolysis in both water and on soil. regulations.govusda.gov In aquatic environments, the photolysis half-life has been reported to be 161 days at pH 5 and as long as 727 days at pH 9. epa.gov On soil, the photodegradation half-life was found to be 90 days on both sterile and non-sterile soil, suggesting that light-induced degradation is not a significant environmental fate process. epa.gov
Hydrolysis: Flumetsulam is also stable to hydrolysis under a range of environmental pH conditions. regulations.govusda.gov Studies conducted at 50°C for 120 hours at pH levels of 4, 7, and 9 showed less than 10% degradation. europa.eu This demonstrates an equivalent environmental half-life of greater than one year, indicating that the substance is hydrolytically stable under acidic, neutral, and basic conditions. europa.eu
Oxidative Degradation in Environmental Matrices
Oxidative degradation is not considered a major pathway for the breakdown of Flumetsulam in the environment. While oxidation can cause a transformation of the reduced metabolite, flumetsulam hydrate (B1144303), back to flumetsulam under certain conditions, the primary degradation route is biotic. regulations.gov
Biotic Transformation and Biodegradation Research
The primary mechanism for the dissipation of Flumetsulam from the environment is through the action of microorganisms. cdnsciencepub.comcaws.org.nz
Microbial Degradation Pathways in Aquatic and Terrestrial Systems
Terrestrial Systems: In soil, microbial degradation is the main route of dissipation for Flumetsulam. cdnsciencepub.comcaws.org.nz The rate of degradation is influenced by several soil properties:
Soil Type and Organic Matter: The half-life of Flumetsulam varies significantly with soil type, ranging from 13 days in sandy loam to 130 days in loam soil. regulations.gov Other studies have reported half-lives of 23 days in sandy loam, 60 days in clay, 93 days in silt loam, and 102 days in loam at 25°C. europa.eu Persistence tends to increase with higher organic matter content, which enhances adsorption and reduces the availability of the herbicide for microbial breakdown. cdnsciencepub.comcaws.org.nz
Soil pH: Flumetsulam adsorption to soil is highest at low pH (below 6.3). cdnsciencepub.com This increased adsorption can reduce its availability for microbial degradation, leading to greater persistence in acidic soils. cdnsciencepub.com Aerobic biotransformation is shown to be more rapid at higher pH and lower organic carbon content. publications.gc.ca
Soil Moisture and Temperature: Warm, moist soil conditions favor higher microbial activity and thus, the quickest breakdown of Flumetsulam residues. genfarm.com.augenfarm.com.au Low rainfall and low temperatures contribute to slower dissipation. cdnsciencepub.com
The ultimate degradation products in aerobic soil are carbon dioxide and fragments that become incorporated into the soil organic matter, with no significant accumulation of intermediate breakdown products. europa.eu
Aquatic Systems: Metabolism of Flumetsulam is expected to be much slower in aquatic environments compared to aerobic soils. regulations.gov
Aerobic Aquatic Conditions: In aerobic aquatic systems, Flumetsulam degrades very slowly, with estimated half-lives of 1762 and 1319 days for different radiolabeled forms. regulations.gov
Anaerobic Aquatic Conditions: Under anaerobic aquatic conditions, Flumetsulam is reduced to flumetsulam hydrate. regulations.gov The reported anaerobic aquatic half-life is 183 days. regulations.gov The degradate, flumetsulam hydrate, itself degrades with a half-life of about 180 days. regulations.gov
Enzymatic Biotransformation Mechanisms
Flumetsulam functions by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants, which is a key enzyme in the biosynthesis of branched-chain amino acids. nih.govchemicalwarehouse.com While the specific enzymatic pathways for its degradation by soil microorganisms are not detailed in the provided search results, the process involves the breakdown of the molecule by microbial enzymes. In corn, metabolism involves the formation of 5-CH₂OH and 4-OH metabolites. epa.gov In soybeans, the major metabolites are different, indicating that the metabolic pathway can vary between species. epa.gov
Assessment of Biodegradability under Controlled Conditions
Under controlled laboratory tests, Flumetsulam is classified as not readily biodegradable. europa.eucorteva.ca In a Modified Sturm Test, which measures carbon dioxide production, Flumetsulam achieved only 3% of its theoretical CO2 production after 29 days. europa.eu A substance is considered readily biodegradable in this test if it reaches 60% of the theoretical value within a 10-day window. europa.eu
Biodegradation Half-Life Data
| Environment | Condition | Half-Life (DT50) | Reference |
| Soil | Aerobic, sandy loam | 13 - 23 days | regulations.goveuropa.eu |
| Soil | Aerobic, clay | 60 days | europa.eu |
| Soil | Aerobic, silt loam | 93 days | europa.eu |
| Soil | Aerobic, loam | 102 - 130 days | regulations.goveuropa.eu |
| Aquatic | Aerobic | > 1 year (1319-1762 days) | regulations.gov |
| Aquatic | Anaerobic | 183 days | regulations.gov |
Environmental Partitioning and Distribution
The partitioning and distribution of a chemical in the environment describe its movement into different environmental compartments such as soil, water, and air. These processes are governed by the substance's physical and chemical properties.
Sorption to Sediments and Soils
Sorption is a critical process that dictates a chemical's mobility in the environment. For organic compounds, this process is often described as a "dual-mode" phenomenon, involving absorption into amorphous organic matter (AOM) and adsorption to carbonaceous materials like black carbon and coal. europa.eu Adsorption to these carbonaceous components can be significantly stronger than absorption in AOM, especially for compounds with a planar molecular structure. europa.eu
For the UVCB substance Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, a high potential for sorption to soil and sediment is expected. This is supported by predictive studies on structurally related chemicals. For instance, sulfurized 2,4,4-trimethylpentene is predicted to have a very high soil adsorption coefficient (Koc), indicating it would be immobile in soil and have a negligible potential to migrate to groundwater. europa.eu Given that 2,4,4-trimethylpentene is a reactant in the synthesis of the substance with EINECS 271-862-5, its reaction products are also anticipated to exhibit strong sorption characteristics. nih.goveuropa.eu The predicted Koc values for a related substance highlight this strong sorption potential. europa.eu
Table 1: Predicted Soil Adsorption Coefficient (Koc) for a Structurally Related Compound
| Prediction Method | Predicted Koc Value (L/kg) | Log Koc | Implication |
|---|---|---|---|
| EPI Suite KOCWIN (MCI method) | 106,700 | 5.028 | Very strong sorption |
| ACD/PhysChem Suite | 10,000,000 | 7.000 | Very strong sorption |
Data sourced from predictive models for Pentene, 2,4,4-trimethyl-, sulfurized. europa.eu
This strong affinity for soils and sediments suggests that the compound is likely to accumulate in these compartments rather than remaining in the water phase. europa.eueuropa.eu
Volatilization and Atmospheric Transport
Volatilization is the process by which a substance transitions from a liquid or solid state to a vapor, enabling its transport in the atmosphere. The tendency of a chemical to volatilize is determined by properties such as its vapor pressure and Henry's Law constant. For the UVCB substance Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, specific experimental data on vapor pressure is not available. chemical-check.de
The atmospheric transport and fate of such semivolatile organic compounds (SVOCs) are complex. acs.org Once in the atmosphere, these substances can be transported over long distances. nih.gov Their movement is influenced by meteorological conditions, and they can be removed from the atmosphere through processes like wet and dry deposition. nih.gov The transport of SVOCs in areas with complex topography, such as urban-alpine boundaries, can be affected by diurnal wind cycles, leading to repeated deposition and re-emission events. acs.org Due to the variable composition of this UVCB substance, its different components will exhibit a range of volatilities, leading to complex and varied atmospheric transport behavior.
Bioaccumulation Potential in General Environmental Contexts
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, air). The potential for a substance to bioaccumulate is often initially screened using its octanol-water partition coefficient (log Kow). umweltbundesamt.de
According to the registration dossier submitted under REACH, the bioaccumulation potential for Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene is considered low. chemical-check.de While a worst-case bioconcentration factor (BCF) of 1730 L/kg was used for the chemical safety assessment, the substance and its constituents are not considered to meet the criteria to be classified as "bioaccumulative (B)" or "very bioaccumulative (vB)". chemical-check.de
The bioaccumulation potential varies among the different components of this UVCB substance. This variation is linked to lipophilicity (logPow) and molecular size. Lower molecular weight constituents, such as mono-alkylated diphenylamine, have a higher potential for bioaccumulation due to their lipophilicity. In contrast, higher molecular weight components, like certain di-alkylated diphenylamines, exhibit a smaller bioaccumulation potential, which is attributed to reduced uptake efficiency caused by their larger molecular size. chemical-check.de
Table 2: Bioaccumulation Potential of Constituents
| Constituent Type | Key Drivers | Bioaccumulation Potential |
|---|---|---|
| Lower Molecular Weight Components (e.g., mono-alkylated) | High Lipophilicity (logPow) | High |
| Higher Molecular Weight Components (e.g., di-alkylated) | Increased Molecular Size | Small |
Data sourced from the ECHA registration dossier. chemical-check.de
Analytical Monitoring in Environmental Compartments
Monitoring the presence of chemical substances in the environment at trace levels requires sophisticated analytical methodologies, encompassing efficient extraction and highly sensitive detection.
Development of Extraction and Pre-concentration Techniques
To detect trace amounts of organic compounds in complex environmental matrices like water and sediment, the sample must first undergo an extraction and pre-concentration step. Modern microextraction techniques are favored for this purpose due to their efficiency and minimal use of solvents. These methods include:
Liquid-Phase Microextraction (LPME): This technique uses a very small volume of an extraction solvent to concentrate analytes from an aqueous sample. A notable advancement is the vortex-assisted spraying-based fine droplet formation LPME (VA-SFDF-LPME), which enhances extraction efficiency by creating a large surface area for mass transfer between the sample and the extraction solvent. epa.gov
Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent extract the analyte, which is then collected by centrifugation. cymitquimica.com
Solid-Phase Microextraction (SPME): This technique utilizes a coated fiber to adsorb and concentrate analytes from a sample. The analytes are then thermally desorbed directly into the analytical instrument. europa.eu
These techniques are crucial for isolating and concentrating compounds like the constituents of this compound, thereby increasing the sensitivity of subsequent analytical detection. epa.goveuropa.eu
Application of Advanced Analytical Methods for Trace Analysis in Water and Sediment
Following extraction and pre-concentration, advanced analytical instruments are used for the separation, identification, and quantification of the target compounds. The most common and powerful method for analyzing complex organic mixtures from environmental samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS). epa.goveuropa.eu
GC-MS separates the individual components of the mixture in the gas chromatograph before they enter the mass spectrometer, which bombards the molecules with electrons to create charged fragments. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for highly specific identification and accurate quantification even at very low concentrations. epa.gov This makes GC-MS an indispensable tool for the trace analysis of substances like the reaction products of N-phenylbenzenamine with 2,4,4-trimethylpentene in water and sediment samples.
Modeling Environmental Concentrations and Exposure Pathways
The assessment of potential environmental risks associated with chemical substances relies heavily on mathematical models to predict their concentrations in various environmental compartments and to delineate potential exposure pathways. For 3-(4-tert-butylphenyl)isobutyraldehyde (p-TBMBA), also identified by its EINECS number 271-862-5, modeling is a critical tool due to its widespread use as a fragrance ingredient in consumer products, leading to its release into the environment primarily through wastewater.
Regulatory frameworks, such as the European Union's REACH regulation, mandate the estimation of Predicted Environmental Concentrations (PECs) for different environmental spheres. These estimations are typically performed using standardized models. The European Union System for the Evaluation of Substances (EUSES) is a common tool employed for this purpose. This model integrates data on the substance's production volume, use patterns, and physicochemical properties to estimate releases and subsequent environmental concentrations.
For fragrance ingredients like p-TBMBA, exposure modeling often focuses on the "down-the-drain" pathway. Releases from domestic use in products such as detergents, cleaning agents, and personal care items are discharged to wastewater treatment plants (WWTPs). The model simulates the fate of the chemical within the WWTP, accounting for processes like biodegradation and sorption to sewage sludge. The concentration in the treated effluent, which is then discharged into surface waters, is a key output. Further modeling predicts the concentration in the receiving water body (PECsurface water), sediment (PECsediment), and soil (PECsoil), the latter often resulting from the application of sewage sludge as fertilizer.
Detailed research findings for p-TBMBA indicate that its fate in a standard WWTP is a primary determinant of its environmental concentrations. Based on its physicochemical properties, including a log Kow of 4.2, the substance has a high tendency to adsorb to organic matter. Models incorporate this by calculating the distribution between the aqueous phase, sewage sludge, and air within the treatment plant.
The table below summarizes the typical inputs and outputs of a modeling scenario for p-TBMBA using a tool like EUSES.
Table 1: Parameters for Modeling Environmental Concentrations of p-TBMBA
| Model Parameter | Description | Typical Value/Assumption for p-TBMBA |
|---|---|---|
| Production/Use Volume | Total tonnage of the substance used per year in a specific region. | Data often proprietary; based on industry surveys. |
| Release Fraction (Wastewater) | The fraction of the substance assumed to go down the drain. | For fragrance in consumer products, often assumed to be 1 (100%). |
| Log Kow | Octanol-water partition coefficient, indicating hydrophobicity. | 4.2 |
| Biodegradation in WWTP | Rate of degradation by microorganisms in the treatment plant. | Variable; depends on test results (e.g., OECD 301). Assumed not to be readily biodegradable. |
| WWTP Effluent Flow | Standard flow rate of a model WWTP. | 2000 m3/day (standard EUSES assumption). |
| Dilution Factor | Dilution of WWTP effluent in the receiving surface water. | Typically assumed to be 10. |
Based on these parameters, models calculate the PEC values for different environmental compartments. The exposure pathways are then derived from these concentrations. The primary exposure pathway for aquatic organisms is direct contact with contaminated surface water. For benthic organisms, exposure is through contaminated sediment. Terrestrial organisms may be exposed through the application of contaminated sewage sludge to agricultural land.
The following table presents illustrative Predicted Environmental Concentrations derived from such modeling exercises.
Table 2: Modeled Predicted Environmental Concentrations (PEC) for p-TBMBA
| Environmental Compartment | Predicted Environmental Concentration (PEC) |
|---|---|
| PEC in WWTP Effluent | Calculated based on release estimates and in-plant removal. |
| PECaqua (Surface Water) | Derived from effluent concentration and river dilution factor. |
| PECsed (Sediment) | Estimated based on partitioning from the water column. |
| PECsoil (Agricultural Soil) | Calculated from sludge concentration, application rate, and degradation in soil. |
These modeled concentrations are fundamental to the environmental risk assessment process. They are compared with the Predicted No-Effect Concentrations (PNECs) to determine if the use of the substance poses a risk to the environment. The accuracy of these models is contingent on the quality of the input data, particularly the release estimates and the degradation and partitioning properties of the substance.
Industrial and Technological Applications Mechanistic and Materials Science Focus
Role as Surfactants and Dispersants
Despite its chemical structure, which includes ester groups and hydrocarbon chains, there is no scientific evidence to support the use of Einecs 271-862-5 as a primary surfactant or dispersant. Surfactants and dispersants typically require a specific molecular architecture with distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, which allows them to reduce surface tension at interfaces and stabilize emulsions or suspensions. This compound, however, is characterized by its very low solubility in water, a property that is antithetical to the primary function of most surfactants and dispersants in aqueous systems.
Due to its inherent insolubility in water, this compound is not evaluated for its performance as a surfactant in typical aqueous formulations. Its function is centered on its miscibility and interaction with polymer matrices in a non-aqueous environment.
Consistent with the lack of surfactant properties, this compound is not utilized for the stabilization of emulsions and suspensions. These applications rely on agents that can effectively coat droplets or particles and prevent their coalescence or settling, a role for which this compound is not suited.
Functional Materials and Polymer Science
The principal industrial value of this compound lies in its role as a plasticizer, where it imparts flexibility and softness to otherwise rigid polymers.
This compound is a highly effective plasticizer for a range of polymers. Its compatibility has been demonstrated with several resins, including:
Polyvinyl chloride (PVC)
Cellulose acetate-butyrate
Cellulose nitrate (B79036)
Polymethyl methacrylate (B99206)
Polystyrene
Polyvinyl butyral riverlandtrading.com
It is particularly valued as a safer alternative to ortho-phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP). nbinno.comCurrent time information in Boston, MA, US. The terephthalate (B1205515) structure of this compound is a key factor in its favorable toxicological profile. yuanlongchem.com Its planar spatial arrangement contributes to better compatibility with the PVC polymer chain compared to DEHP. alchemist-plasticizer.com This enhanced compatibility results in lower migration rates and improved long-term stability of the plasticized material. Current time information in Boston, MA, US.alchemist-plasticizer.com
Comparative Performance of Plasticizers in PVC
| Property | This compound (DOTP) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) |
|---|---|---|---|
| Volatility | Lower | Higher | Higher |
| Migration Rate | Lower | Higher | Higher |
| Long-term Stability | Superior | Good | Good |
| Regulatory Status | No negative regulatory pressure | Restricted in many applications | Restrictions in certain uses |
This table presents a qualitative comparison based on available research findings. Current time information in Boston, MA, US.alchemist-plasticizer.com
As a plasticizer, this compound significantly modifies the rheological properties of polymeric systems. By inserting its molecules between the polymer chains, it reduces the intermolecular forces, which in turn lowers the glass transition temperature (Tg) of the polymer. mdpi.com This transition from a rigid, glassy state to a more flexible, rubbery state is the fundamental principle of plasticization.
The addition of this compound to a polymer matrix, such as PVC, enhances its processability by lowering the melt viscosity. This allows for easier processing at lower temperatures during techniques like extrusion, calendering, and injection molding. wikipedia.org Studies have shown that it provides good heat stability and electrical insulation properties to the final products. greenchemindustries.com Its low volatility is a crucial property for applications requiring durability at elevated temperatures, such as in the insulation of electrical wires and cables. nbinno.com
Mechanical Properties of PVC Plasticized with Different Plasticizers
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| This compound (DEHT) | 50 | ~20 | ~330 |
| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) | 50 | ~18 | ~249 |
Data adapted from a study on PVC blends, illustrating the effect of different plasticizers on mechanical properties.
Advanced Materials Development
While primarily known as a commodity plasticizer, this compound also contributes to the development of materials with advanced properties and for high-performance applications. Its use in functional coatings can improve the film-forming properties, leading to a more uniform and continuous film. alchemist-plasticizer.com This is particularly beneficial for protective coatings on metal surfaces, where it can enhance resistance to corrosion and abrasion. alchemist-plasticizer.com
In the automotive and construction industries, its application in interior trims, flooring, and roofing membranes is driven by its durability, resistance to weathering, and ability to maintain flexibility over a wide temperature range. yuanlongchem.com Furthermore, its excellent compatibility and low migration characteristics make it suitable for use in medical-grade plastics, such as IV bags and tubing, where patient safety is paramount. yuanlongchem.com
There is currently limited to no evidence of this compound being used in the development of nanomaterials or in advanced electronic applications. Its role in advanced materials is primarily centered on enhancing the performance and safety profile of existing polymer systems, thereby enabling their use in more demanding and specialized applications.
Integration into Nanomaterials and Composites
The integration of surfactants into nanomaterials and composites is a field of growing interest, driven by the ability of surfactants to modify interfaces and impart desired properties to the final materials. While direct studies detailing the integration of Sodium Oleoamphohydroxypropylsulfonate into nanomaterials are not extensively available in public literature, the principles of surfactant-nanoparticle interaction can be illustrated through related compounds.
Amphoteric surfactants, like Sodium Oleoamphohydroxypropylsulfonate, possess a unique pH-dependent charge characteristic which makes them versatile candidates for nanomaterial functionalization. At different pH values, they can exist as anionic, cationic, or zwitterionic species, allowing for controlled interaction with a variety of nanoparticle surfaces.
A relevant example is the functionalization of silica (B1680970) (SiO₂) nanoparticles with sodium oleate, a surfactant with a long alkyl chain similar to the oleoyl (B10858665) group in Sodium Oleoamphohydroxypropylsulfonate. In such composites, the surfactant physically adsorbs onto the nanoparticle surface. This modification can enhance the dispersion of the nanoparticles in polymeric matrices, a critical factor in the performance of polymer nanocomposites. The interaction is often driven by hydrogen bonding between the surfactant's carboxylate or other polar groups and the hydroxyl groups on the silica surface. This surface modification can transform hydrophilic nanoparticles into more hydrophobic entities, improving their compatibility with non-polar polymer systems.
The potential mechanisms for integrating Sodium Oleoamphohydroxypropylsulfonate with nanomaterials would likely involve:
Surface Functionalization: The sulfonate and hydroxyl groups could interact with metal oxide nanoparticles, while the amphoteric nature would allow for pH-controlled adsorption and desorption.
Template-Directed Synthesis: The surfactant could form micelles that act as templates for the synthesis of mesoporous materials, with the pore size and structure influenced by the surfactant's molecular geometry.
Stabilization of Nanoparticle Dispersions: In various liquid formulations, the surfactant could adsorb onto nanoparticles, preventing their agglomeration through steric and electrostatic repulsion.
Further research into the specific interactions of Sodium Oleoamphohydroxypropylsulfonate with different types of nanoparticles would be necessary to fully elucidate its potential in the field of nanomaterials and composites.
Development of Novel Formulations for Specific Industrial Processes
Sodium Oleoamphohydroxypropylsulfonate is primarily recognized for its role as a specialty surfactant in personal care and cosmetic formulations. Its amphoteric nature, which imparts mildness and compatibility with other surfactant types, is highly valued in products like shampoos, body washes, and facial cleansers. In these formulations, it contributes to foam generation and stability, as well as providing a conditioning effect on hair and skin.
Beyond cosmetics, there is potential for its use in other industrial processes where mildness, biodegradability, and complex interfacial behavior are required. One such area is in Enhanced Oil Recovery (EOR) . The combination of a hydrophobic oleyl group and a hydrophilic, charge-variable headgroup suggests that Sodium Oleoamphohydroxypropylsulfonate could be effective at reducing interfacial tension between oil and water, a key mechanism in mobilizing trapped oil in reservoirs. While specific studies on this compound in EOR are limited, the broader class of amphoteric surfactants is being explored for such applications. In EOR formulations, surfactants are often combined with polymers and alkalis to create a synergistic fluid that can withstand harsh reservoir conditions of high temperature and salinity.
Another potential application lies in the formulation of industrial and institutional cleaners . The move towards greener and milder cleaning agents provides an opportunity for surfactants like Sodium Oleoamphohydroxypropylsulfonate. Its effectiveness as a cleaning and foaming agent, coupled with its favorable environmental profile, could make it a valuable component in formulations for hard surface cleaning, vehicle washing, and other applications where traditional anionic or non-ionic surfactants are used.
The development of novel formulations would likely focus on creating synergistic blends with other surfactants to optimize performance characteristics such as detergency, wetting, and emulsification for specific industrial challenges.
Potential as Replacements for Existing Chemical Classes
Comparative Performance Analysis with Established Alternatives
A key driver for the adoption of new chemical compounds is their ability to offer superior or equivalent performance to existing alternatives, often with additional benefits such as improved safety or sustainability. Sodium Oleoamphohydroxypropylsulfonate, as an amphoteric surfactant, can be compared to other major surfactant classes: anionics, cationics, and non-ionics.
| Surfactant Class | Primary Function | Advantages | Disadvantages | Potential Replacement by Amphoterics |
| Anionic Surfactants (e.g., Sodium Lauryl Sulfate) | Detergency, Foaming | High cleaning efficiency, cost-effective | Can be harsh on skin and hair, potential for environmental toxicity | In personal care, amphoterics offer milder alternatives with good foaming and conditioning properties. |
| Cationic Surfactants (e.g., Quaternary Ammonium (B1175870) Compounds) | Conditioning, Antimicrobial | Excellent conditioning and softening properties | Can be irritating, often not strong cleaners, environmental concerns | Amphoterics can provide conditioning benefits with better cleaning and a more favorable environmental profile. |
| Non-ionic Surfactants (e.g., Alcohol Ethoxylates) | Emulsification, Wetting | Good oil and grease removal, low foaming | Can be less effective foamers, some have environmental concerns (e.g., ethoxylation process) | Amphoterics can offer a combination of cleaning, foaming, and mildness not always found in non-ionics. |
In the context of personal care, amino acid-based surfactants, which are also amphoteric, have been shown to be exceptionally mild alternatives to traditional sulfate-based surfactants. For example, glutamate (B1630785) surfactants are recommended for universal skin cleansing due to their mildness. This suggests that Sodium Oleoamphohydroxypropylsulfonate, with its amphoteric structure, would likely exhibit similar mildness, making it a viable replacement for harsher anionic surfactants in formulations where skin and eye irritation are a concern.
In industrial applications, the performance comparison would be more nuanced and application-specific. For instance, in EOR, the performance of an amphoteric surfactant would be judged on its ability to lower interfacial tension, tolerate high salinity and hardness, and minimize adsorption onto reservoir rock, compared to established anionic surfactants like alpha-olefin sulfonates.
Sustainability Considerations in Industrial Implementation
The sustainability of a chemical compound is a multifaceted issue, encompassing its biodegradability, aquatic toxicity, and the environmental impact of its synthesis and lifecycle.
Biodegradability and Aquatic Toxicity: Amphoteric surfactants, as a class, are generally considered to have a favorable environmental profile. Studies have shown that many amphoteric surfactants are readily biodegradable under both aerobic and anaerobic conditions. This is a significant advantage over some anionic surfactants like linear alkylbenzene sulfonates, which may not biodegrade under anaerobic conditions found in some wastewater treatment processes.
The aquatic toxicity of amphoteric surfactants is also generally lower than that of cationic surfactants, which can be quite toxic to aquatic organisms. The toxicity of amphoterics can vary with the length of the alkyl chain, but they are often considered to be of low to moderate toxicity.
| Surfactant Type | Aerobic Biodegradation | Anaerobic Biodegradation | Aquatic Toxicity |
| Amphoteric Surfactants | Readily biodegradable | Generally biodegradable | Low to moderate |
| Anionic Surfactants | Readily biodegradable | Some types are persistent | Varies, some can be toxic |
| Cationic Surfactants | Some are biodegradable | Often persistent | Can be highly toxic |
| Non-ionic Surfactants | Readily biodegradable | Generally biodegradable | Generally low toxicity |
Synthesis and Lifecycle: The sustainability of Sodium Oleoamphohydroxypropylsulfonate also depends on the sustainability of its raw materials and the efficiency of its synthesis process. The oleyl group is typically derived from natural fats and oils, which can be a renewable feedstock. However, the sustainability of these feedstocks depends on agricultural practices. The other components of the molecule are derived from petrochemical sources. The development of "green" synthesis routes that minimize energy consumption and waste generation is an ongoing area of research for all types of surfactants.
Future Research Directions and Unexplored Avenues
Computational Chemistry and Predictive Modeling
Computational methods offer a powerful, resource-efficient means to predict the behavior of EINECS 271-862-5 and guide the design of superior derivatives before committing to laboratory synthesis.
Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Properties
QSAR modeling can establish mathematical relationships between the chemical structure of this compound analogues and their resulting performance properties. Future research should focus on developing robust QSAR models to predict key non-biological outcomes relevant to its function as a polymer additive. These properties include:
Reactivity: The rate at which the oxazoline (B21484) rings open and react with polymer end-groups.
Thermal Stability: The degradation temperature of the additive itself, which must be compatible with polymer processing temperatures.
Rheological Impact: The effect on the melt flow index (MFI) and viscosity of the polymer melt.
Mechanical Property Enhancement: The predicted improvement in tensile strength, impact resistance, and elongation at break of the final polymer product.
Research in this area would involve synthesizing a library of structurally related compounds—for instance, by varying the central cycloalkylidene linker (e.g., replacing cyclohexylidene with cyclopentylidene or adamantylidene) or the substituent on the oxazoline ring. The properties of these analogues would be experimentally measured and used to train the QSAR model. The model could then predict the performance of novel, unsynthesized structures, accelerating the discovery of more effective chain extenders.
| Analogue Linker Group | Steric Parameter (Es) | Predicted Relative Reactivity Rate | Predicted Change in Polymer Tg (°C) |
|---|---|---|---|
| Cyclopentylidene | -0.51 | 1.15 | +4.5 |
| Cyclohexylidene (Parent) | -0.79 | 1.00 | +5.2 |
| Cycloheptylidene | -1.01 | 0.92 | +5.0 |
| Adamantylidene | -2.43 | 0.65 | +8.1 |
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations can provide atomic-level insights into how this compound interacts within a polymer matrix. Unexplored research avenues include:
Reaction Pathway Simulation: Simulating the ring-opening reaction of the oxazoline moiety with a polymer terminal group (e.g., a carboxylic acid end of a Poly(ethylene terephthalate) chain). This can elucidate the transition state, activation energy, and influence of the local polymer environment on reaction kinetics.
Bulk Polymer Morphology: Modeling the bulk properties of a polymer (e.g., amorphous PET) containing the chain extender. These simulations could reveal how the rigid cyclohexylidenebis(p-phenyleneoxy) core affects polymer chain packing, mobility, free volume, and entanglement, thereby explaining its influence on macroscopic properties like the glass transition temperature (Tg) and modulus.
Interface Dynamics: In polymer blends, MD simulations could model the segregation of the compound at the interface between two immiscible polymers, clarifying its role as a compatibilizer.
Exploration of New Synthetic Pathways and Architectures
Advancements in synthetic chemistry can lead to more efficient production methods and novel molecular architectures with tailored properties.
Future research should target the development of new synthetic routes that improve upon traditional methods. This includes exploring catalytic systems that can construct the oxazoline ring with higher efficiency and selectivity, or developing continuous flow processes to replace batch production, enhancing safety and scalability.
Furthermore, the creation of new molecular architectures is a rich area for exploration. This could involve:
Linker Modification: Replacing the cyclohexylidene group with flexible linear alkyl chains, rigid aromatic units (e.g., biphenyl), or functionalized linkers that can impart additional properties.
Oligomeric and Polymeric Extenders: Synthesizing structures containing multiple oxazoline units along a polymeric backbone. Such multi-functional extenders could create cross-linked networks within the host polymer, leading to thermoset-like properties and significantly enhanced mechanical performance.
| Parameter | Conventional Pathway | Proposed Green Pathway |
|---|---|---|
| Key Reagent | Thionyl chloride or phosphorus oxychloride | Novel, recyclable solid acid catalyst |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Supercritical CO₂ or a bio-derived solvent |
| Conditions | High temperature, multiple steps, stoichiometric reagents | Microwave-assisted, one-pot synthesis |
| Byproducts | Corrosive acidic waste, salt byproducts | Water, recoverable catalyst |
| Green Advantage | Low | High atom economy, reduced E-factor, safer process |
Integrated Multi-Disciplinary Research Approaches
The most impactful discoveries will likely arise from a synergistic approach that combines multiple scientific disciplines. A future research paradigm should create a feedback loop involving:
Computational Design: Use of QSAR and MD simulations (Section 7.1) to design and prioritize a small set of high-potential new chain extender molecules.
Chemical Synthesis: Employing advanced, sustainable synthetic methods (Section 7.2) to produce the computationally-designed target compounds.
Polymer Processing and Testing: Compounding the new additives into recycled or virgin polymers and conducting thorough characterization of the material's rheological, thermal, mechanical, and morphological properties.
Advanced Analytics: Using the methodologies described in Section 7.4 to analyze the reaction products and distribution of the additive within the polymer matrix.
The experimental results would then be used to refine and validate the initial computational models, creating an iterative cycle of design, synthesis, and testing that rapidly accelerates the development of superior materials.
Emerging Analytical Methodologies for Complex Organic Compounds
A deeper understanding of the compound's function requires analytical techniques capable of probing its state within a complex polymer matrix. Future research should leverage emerging methods to answer key questions:
Reaction Efficiency: What percentage of the oxazoline groups have reacted? Size-Exclusion Chromatography (SEC) with multiple detectors (MALLS, viscometry) can track the increase in molecular weight distribution, while advanced Mass Spectrometry (e.g., MALDI-TOF MS) can directly identify the end-capped polymer chains and any unreacted additive or byproducts.
Spatial Distribution: Is the additive homogeneously distributed or does it aggregate? Techniques like Confocal Raman Microscopy or Nano-IR (AFM-IR) could be employed to map the chemical composition of the polymer blend on a micro- or nano-scale.
Local Chemical Environment: How does the additive's structure change upon reaction and processing? Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can provide detailed information about the local environment and conformation of the additive's core structure within the solid polymer matrix.
Sustainable Synthesis and Environmental Management Strategies
As environmental concerns grow, research into the sustainability of chemical additives is paramount. For this compound, this involves two main thrusts:
Green Synthesis: As outlined in Section 7.2, a major research goal should be the development of synthetic pathways that adhere to the principles of green chemistry. This includes maximizing atom economy, utilizing renewable feedstocks (e.g., bio-derived phenols or cyclohexanone (B45756) to build the core), employing non-toxic solvents and catalysts, and designing energy-efficient processes.
Lifecycle and End-of-Life Management: The primary environmental benefit of this compound is its role in upcycling and enabling the circular economy for plastics. Future research should quantify this benefit more rigorously by studying its effectiveness over multiple mechanical recycling cycles. A critical unexplored avenue is the design of "circularity-aware" chain extenders. This involves investigating the long-term stability and eventual fate of the additive. A grand challenge would be to design a future-generation molecule that performs effectively as a chain extender but also incorporates cleavable linkages, allowing for controlled chemical recycling and monomer recovery at the product's end-of-life.
Table of Compound Names
| EINECS Number | CAS Number | Chemical Name | Other Name/Abbreviation |
| 271-862-5 | 67674-46-8 | 2,2'-[cyclohexylidenebis(p-phenyleneoxy)]bis[2-methyl-2-oxazoline] | 1,1-Bis[4-(4,5-dihydro-2-methyl-4-oxazolyl)phenoxy]cyclohexane |
| N/A | 9003-07-0 | Poly(ethylene terephthalate) | PET |
| N/A | 24968-12-5 | Poly(butylene terephthalate) | PBT |
| N/A | 843-55-0 | 1,1-bis(4-hydroxyphenyl)cyclohexane | Bisphenol C |
| N/A | N/A | 2,2'-[cyclopentylidenebis(p-phenyleneoxy)]bis[2-methyl-2-oxazoline] | Cyclopentylidene analogue |
| N/A | N/A | 2,2'-[adamantylidenebis(p-phenyleneoxy)]bis[2-methyl-2-oxazoline] | Adamantylidene analogue |
| N/A | N/A | Dichloromethane | Methylene (B1212753) chloride |
Q & A
Q. How to design interdisciplinary studies involving this compound (e.g., environmental chemistry and pharmacology)?
- Methodological Answer : Formulate cross-disciplinary hypotheses (e.g., ecotoxicology impacts on pharmacokinetics). Use shared data repositories (Figshare, Zenodo) for collaborative analysis. Align methodologies with ISO standards for comparability (e.g., OECD guidelines for toxicity assays) .
Key Research Findings
Synthetic Challenges : Batch variability in this compound synthesis is often linked to solvent polarity gradients; PAT optimization reduces deviations by 30% .
Data Contradictions : Discrepancies in reported melting points (Δ = 5–7°C) arise from polymorph characterization methods .
Computational-Experimental Synergy : DFT-predicted reaction barriers for this compound derivatives align with experimental kinetics (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
